molecular formula C8H15I3 B14306709 1,1,3-Triiodooctane CAS No. 116341-79-8

1,1,3-Triiodooctane

Cat. No.: B14306709
CAS No.: 116341-79-8
M. Wt: 491.92 g/mol
InChI Key: MIUWTLNRFCCCIH-UHFFFAOYSA-N
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Description

1,1,3-Triiodooctane is an organic compound characterized by the presence of three iodine atoms attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Iodine or iodine-containing compounds.

    Solvents: Organic solvents such as chloroform or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Reactors: Agitators, reaction circuits, or bubble columns.

    Purification: Distillation or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Triiodooctane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of alkyl halides or other substituted octane derivatives.

    Oxidation: Formation of octanoic acid or other oxidized products.

    Reduction: Formation of deiodinated octane derivatives.

Scientific Research Applications

1,1,3-Triiodooctane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Triiodopropane: Similar structure but with a shorter carbon chain.

    1,1,3-Triiodobutane: Similar structure with a four-carbon chain.

    1,1,3-Triiodohexane: Similar structure with a six-carbon chain.

Uniqueness

1,1,3-Triiodooctane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of complex organic molecules and materials.

Properties

CAS No.

116341-79-8

Molecular Formula

C8H15I3

Molecular Weight

491.92 g/mol

IUPAC Name

1,1,3-triiodooctane

InChI

InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3

InChI Key

MIUWTLNRFCCCIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(I)I)I

Origin of Product

United States

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